molecular formula C16H24N2O B2915493 N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide CAS No. 952993-23-6

N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide

Cat. No. B2915493
M. Wt: 260.381
InChI Key: VKELBLLNSKJSBF-UHFFFAOYSA-N
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Description

“N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main methods . The first method involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . The second method involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of 2-(pyrrolidin-1-yl)pyrimidines in a single step .


Molecular Structure Analysis

The pyrrolidine ring is a five-membered ring with one nitrogen atom . It is a saturated scaffold that allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives are diverse and depend on the specific compound and conditions . For example, reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid can lead to the synthesis of 2-(pyrrolidin-1-yl)pyrimidines .

Scientific Research Applications

Synthetic Routes and Efficiency

N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide is involved in the synthesis of key intermediates for various compounds, including antibiotics and pharmaceutical agents. For instance, its structural analogs serve as intermediates in the preparation of premafloxacin, highlighting efficient and stereoselective synthetic processes. Key steps include asymmetric Michael addition and stereoselective alkylation, demonstrating the compound's role in facilitating complex synthetic pathways (Fleck et al., 2003).

Polyene Amide Structures

The compound's structural features relate to polyene amide natural products, which exhibit a wide range of biological activities, including antifungal, antibacterial, and antitumor effects. These natural products are derived from various families like Compositae, Piperaceae, and Rutaceae, and their synthesis and functional roles highlight the potential applications of N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide in developing bioactive compounds (Nájera & Yus, 2000).

Pyrrolidine Chemistry

Pyrrolidines, including derivatives of N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide, are crucial in medicinal chemistry due to their biological effects. They find applications in pharmaceuticals, dyes, and agrochemicals. The synthesis of pyrrolidines through [3+2] cycloaddition reactions underscores their significance in chemical synthesis and potential industrial applications (Żmigrodzka et al., 2022).

Biological and Medicinal Applications

Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives

Derivatives structurally related to N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide, such as pyrrolo[3,4-c]pyridines, demonstrate a broad spectrum of pharmacological properties. These include analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities, highlighting the potential of N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide derivatives in therapeutic applications (Wójcicka & Redzicka, 2021).

Organocatalytic Synthesis and Biological Activities

The compound's derivatives, especially spiro[pyrrolidin-3,3'-oxindoles], are noted for their significant biological activities. An enantioselective organocatalytic synthesis approach enables the production of these derivatives with high enantiopurity and structural diversity, leading to compounds with potential medicinal applications (Chen et al., 2009).

Safety And Hazards

The safety and hazards associated with “N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide” are not specified in the search results .

Future Directions

The future directions in the research and development of pyrrolidine derivatives could involve the design of new compounds with different biological profiles . The versatility of the pyrrolidine scaffold and its wide use in medicinal chemistry suggest that it will continue to be a focus of research .

properties

IUPAC Name

2-methyl-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-13(2)16(19)17-10-9-14-5-7-15(8-6-14)18-11-3-4-12-18/h5-8,13H,3-4,9-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKELBLLNSKJSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCC1=CC=C(C=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide

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